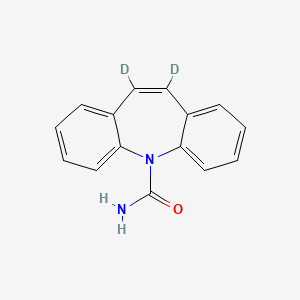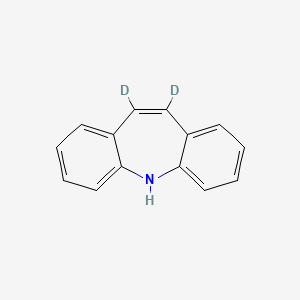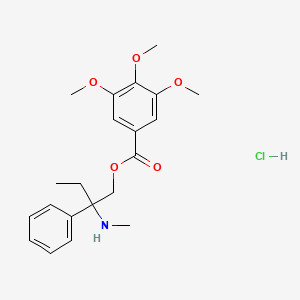
2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is the main bioactive metabolite of trimebutine II (Debridat®, CAS 39133-31-8), an antispasmodic widely used for intestinal diseases since 1969 . It is used for pharmacokinetic and bioequivalence studies .
Synthesis Analysis
The first synthesis of the methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate (desmethyl-trimebutine) is described . This compound is the main bioactive metabolite of trimebutine II (Debridat®, CAS 39133-31-8), an antispasmodic widely used for intestinal diseases since 1969 .Molecular Structure Analysis
The molecular formula of the compound is C21H22D5NO5 . The average mass is 378.474 Da and the monoisotopic mass is 378.220306 Da .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 2-DIETHYLAMINOETHYL 3,4,5-TRIMETHOXYBENZOATE HYDROCHLORIDE, is 347.842 . The linear formula is C16H26ClNO5 .Applications De Recherche Scientifique
Pharmacokinetics and Bioequivalence Studies
N-Demethyl Trimebutine Hydrochloride: is the main bioactive metabolite of trimebutine, an antispasmodic agent. It has been utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies help in determining the dosage and frequency of administration for therapeutic use. Additionally, bioequivalence studies compare the compound with other medications to ensure similar bioavailability and efficacy .
Neurology Research
As a certified reference material, N-Demethyl Trimebutine Hydrochloride is used in neurology research to develop analytical standards. These standards are crucial for ensuring the accuracy and reliability of data analysis in neurological drug research, contributing to the development of new treatments for neurological conditions .
Antispasmodic Drug Development
The compound’s antispasmodic properties make it a valuable reference for developing new drugs aimed at treating intestinal diseases. By studying its mechanism of action, researchers can design drugs that target similar pathways to alleviate symptoms of conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders .
Safety and Toxicology Assessment
Safety data sheets for N-Demethyl Trimebutine Hydrochloride provide detailed information on its handling, storage, and disposal. This information is essential for conducting safety and toxicology assessments in research settings, ensuring the safe use of the compound in laboratory experiments .
Crystallography and Structural Analysis
The compound serves as a model for crystallographic studies to determine the molecular and crystal structure of related organic compounds. These analyses are fundamental in the field of medicinal chemistry for understanding the structural basis of drug action and for designing drugs with improved efficacy and reduced side effects .
Proteomics Research
In proteomics, N-Demethyl Trimebutine Hydrochloride is used as a biochemical tool. It aids in the study of protein expression and interaction, which is vital for identifying potential drug targets and understanding disease mechanisms at the molecular level .
Synthesis of Bioactive Metabolites
Researchers use N-Demethyl Trimebutine Hydrochloride to synthesize its bioactive metabolites. These metabolites are then studied for their therapeutic potential and can lead to the discovery of new drugs with specific actions on target tissues .
Impurity and Metabolite Reference Material
As an impurity and metabolite reference material, the compound is used to validate analytical methods in pharmaceutical quality control. This ensures that the final pharmaceutical products are free from harmful impurities and that the active ingredients are present in the correct amounts .
Mécanisme D'action
Target of Action
The primary targets of 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride, also known as N-Demethyl Trimebutine Hydrochloride, are peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating gastrointestinal motility and relieving abdominal pain .
Mode of Action
N-Demethyl Trimebutine Hydrochloride acts as an agonist on its primary targets, the peripheral mu, kappa, and delta opiate receptors . This interaction results in the regulation of intestinal and colonic motility and relief of abdominal pain . At high concentrations, it inhibits the extracellular Ca2+ influx in the smooth muscle cells through voltage-dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to gastrointestinal peptides such as motilin . It modulates the release of other peptides, including vasoactive intestinal peptide, gastrin, and glucagon . These peptides play a significant role in regulating gastrointestinal motility and function.
Pharmacokinetics
The pharmacokinetics of N-Demethyl Trimebutine Hydrochloride is yet to be fully understood. A study conducted on mexican subjects showed that after a single oral dose of trimebutine, high concentrations of n-demethyl trimebutine hydrochloride were observed relative to the parent drug This suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of N-Demethyl Trimebutine Hydrochloride’s action include the regulation of intestinal and colonic motility and relief of abdominal pain . It also affects the release and function of various gastrointestinal peptides, thereby influencing gastrointestinal function .
Propriétés
IUPAC Name |
[2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXAQAVYYROYHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694035 |
Source


|
| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294882-33-0 |
Source


|
| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)
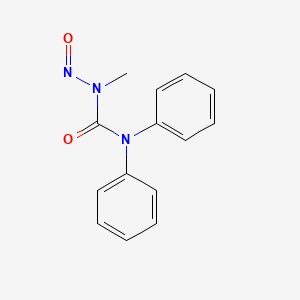

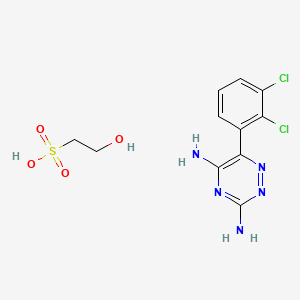
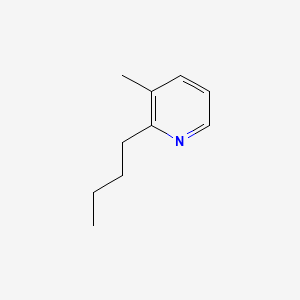
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)


![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)
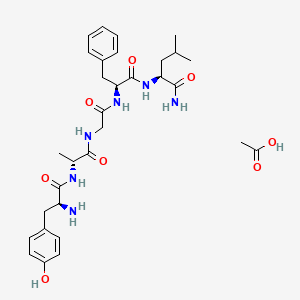

![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)
